molecular formula C16H18ClN5O3 B2434121 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 2034470-15-8

3-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B2434121
CAS No.: 2034470-15-8
M. Wt: 363.8
InChI Key: YOAHQMOZJGHJNS-UHFFFAOYSA-N
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Description

3-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is an organic compound Its unique structure and functionalities make it relevant in various chemical, biological, and medicinal research

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one typically involves multi-step organic reactions. A possible route includes the following steps:

  • Preparation of 5-chloropyrimidin-2-yl: : This intermediate can be prepared through chlorination of a pyrimidine derivative.

  • Synthesis of Pyrrolidin-1-yl Intermediate: : Reacting the 5-chloropyrimidin-2-yl with pyrrolidine yields the pyrrolidin-1-yl intermediate.

  • Coupling Reaction: : The pyrrolidin-1-yl intermediate is then reacted with a 2-oxoethyl derivative.

  • Final Cyclization: : The resulting compound undergoes cyclization to form the final product with appropriate oxidation and reduction conditions.

Industrial Production Methods: : Industrial synthesis may leverage automated reaction setups and optimized conditions for high yield and purity. Techniques like continuous flow synthesis and advanced purification methods such as chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can modify the functional groups, influencing the activity and stability of the compound.

  • Substitution: : The presence of halogen and pyrimidine rings make it a candidate for various substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: : KMnO4, H2O2

  • Reducing agents: : LiAlH4, NaBH4

  • Substitution: : Halogenation agents, nucleophiles like amines, alcohols

Major Products

  • Oxidation products: : Corresponding oxidized pyrimidin-4-one derivatives

  • Reduction products: : Partially or fully reduced pyrimidin-4-one derivatives

  • Substitution products: : Derivatives with substituted pyrrolidin-1-yl and chloropyrimidine groups

Scientific Research Applications

This compound finds use across various scientific disciplines:

  • Chemistry: : As a building block in synthetic organic chemistry to create novel molecules with potential activities.

  • Biology: : Studies involving its interactions with biological molecules can help understand its bioactivity and potential therapeutic effects.

  • Industry: : Its synthesis and derivatives are useful in creating specialized materials or as intermediates in industrial chemical processes.

Mechanism of Action

The mechanism of action of this compound typically involves interactions with specific molecular targets, such as enzymes or receptors. The 5-chloropyrimidin-2-yl group might interact with nucleophilic sites, while the pyrrolidin-1-yl group provides stability and selectivity. These interactions can activate or inhibit biological pathways, leading to the compound's observed effects.

Comparison with Similar Compounds

Compared to other pyrimidin-4(3H)-one derivatives, 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one offers unique benefits:

  • Enhanced Stability: : Due to specific functional groups, it may exhibit higher stability under various conditions.

  • Selectivity: : Unique structural features could provide enhanced selectivity towards certain biological targets.

Similar Compounds

  • 5-chloropyrimidin-2-yl pyrrolidin-1-yl derivatives

  • Other pyrimidin-4(3H)-one derivatives with varied substituents

  • Compounds with similar pyrrolidine and pyrimidine structures but different substituents

Properties

IUPAC Name

3-[2-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O3/c1-10-11(2)20-9-22(15(10)24)8-14(23)21-4-3-13(7-21)25-16-18-5-12(17)6-19-16/h5-6,9,13H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAHQMOZJGHJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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